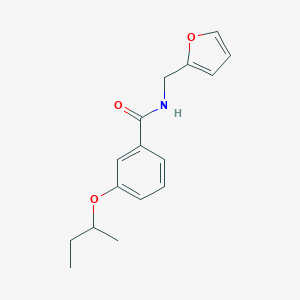![molecular formula C18H20N2O3 B268497 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential use in scientific research. MPCC is a selective antagonist of the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating appetite, energy expenditure, and body weight. In
Wirkmechanismus
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide acts as a selective antagonist of MC4R, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. MC4R plays a crucial role in regulating appetite and body weight by modulating the activity of neurons in the hypothalamus. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide blocks the binding of melanocortin peptides to MC4R, thereby reducing the activity of MC4R-expressing neurons and leading to a decrease in food intake and an increase in energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide have been extensively studied in animal models. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to reduce food intake and body weight in rodents, primates, and humans. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to increase energy expenditure and improve glucose and lipid metabolism in animal models. Additionally, 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to have cardiovascular effects, such as reducing blood pressure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a selective antagonist of MC4R, which allows for the specific study of MC4R signaling pathways. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to have a long half-life, which allows for sustained MC4R antagonism over an extended period of time. However, 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has some limitations for lab experiments. It is a relatively new compound, and its effects on other physiological processes outside of MC4R signaling are not well understood. Additionally, 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide. One area of research is the role of MC4R in the development of obesity and related metabolic disorders. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide may have potential as a therapeutic agent for the treatment of obesity and related metabolic disorders. Another area of research is the development of more selective and potent MC4R antagonists. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide may serve as a starting point for the development of new MC4R antagonists with improved pharmacological properties. Additionally, the effects of MC4R antagonism on other physiological processes, such as inflammation and immune function, warrant further investigation.
Synthesemethoden
The synthesis of 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-aminobenzoyl)-L-proline methyl ester. The resulting intermediate is then reacted with propylamine to obtain 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide. The synthesis of 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been studied extensively for its potential use in scientific research. One of the major areas of research has been the role of MC4R in regulating appetite and body weight. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been used to study the effects of MC4R antagonism on food intake, energy expenditure, and body weight in animal models. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been used to study the role of MC4R in other physiological processes, such as glucose metabolism, lipid metabolism, and cardiovascular function.
Eigenschaften
Produktname |
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-[(4-methoxybenzoyl)amino]-N-propylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-12-19-17(21)13-4-8-15(9-5-13)20-18(22)14-6-10-16(23-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
VYSQDHNNZWIDQP-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



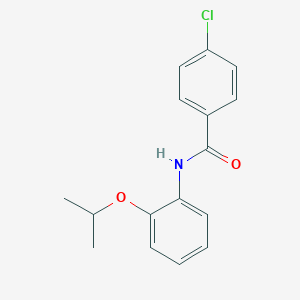
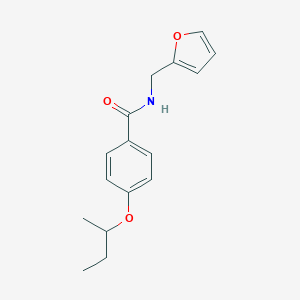
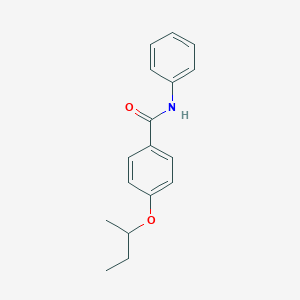

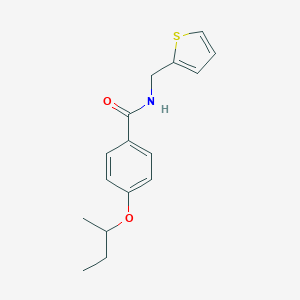
![N-[3-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268425.png)
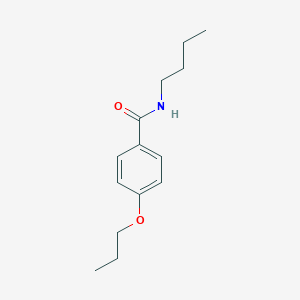
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268429.png)
![2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268430.png)
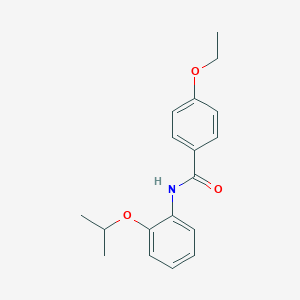
![4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268432.png)
![2-[(3-Isobutoxybenzoyl)amino]benzamide](/img/structure/B268433.png)
![2-(2-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268436.png)
